![molecular formula C12H7N3O3 B042264 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid CAS No. 98293-81-3](/img/structure/B42264.png)

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is a chemical compound that has been studied for its potential biological activities . It is a type of pyrimidine analogue and has been evaluated for its activities for Epac inhibition . Epac, or Exchange proteins directly activated by cAMP, are a family of guanine nucleotide exchange factors that regulate a wide variety of intracellular processes in response to the second messenger cAMP .

Synthesis Analysis

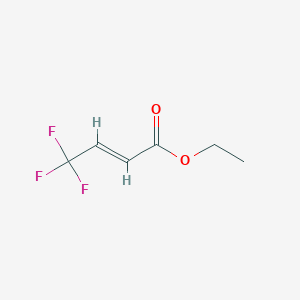

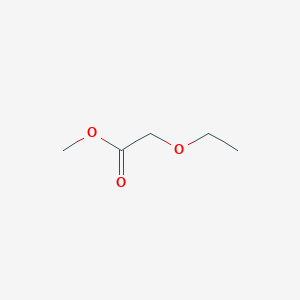

The synthesis of this compound involves the creation of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a 2-substituent . This process is followed by alkaline hydrolysis and acidification, which results in the corresponding carboxylic acids . These acids are then decarboxylated to form the final product .

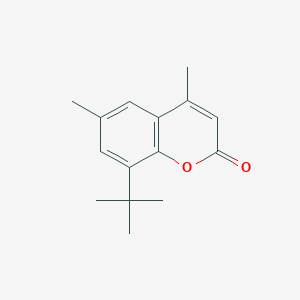

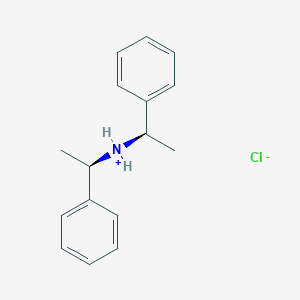

Molecular Structure Analysis

The molecular structure of “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is complex and has been the subject of various studies . The structure-activity relationship (SAR) analysis has led to the identification of more potent Epac antagonists . Further optimization of the moieties at the C-6 position of the pyrimidine scaffold may allow for the discovery of more potent Epac-specific antagonists .

Chemical Reactions Analysis

The chemical reactions involving “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” are primarily related to its role as an Epac antagonist . The compound has been synthesized and evaluated for its activities for Epac inhibition .

科学的研究の応用

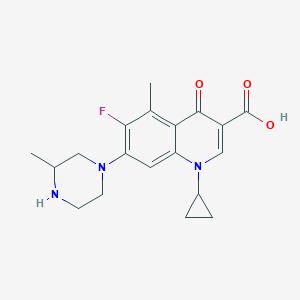

Epac Antagonists for Metabolic and Cardiovascular Diseases

5-Cyano-6-oxo-1,6-dihydro-pyrimidines: , a class of compounds to which our subject compound belongs, have been identified as potent antagonists targeting exchange proteins directly activated by cAMP (Epac) . These proteins play a crucial role in various intracellular processes and are implicated in metabolic and cardiovascular diseases. The antagonistic action of these compounds can help in the modulation of Epac, providing a therapeutic pathway for treating related disorders.

Antimicrobial Applications

Pyridine derivatives, including our compound of interest, have shown promising results in antimicrobial evaluations . The structural characteristics of these compounds contribute to their effectiveness against a range of microbial strains, including bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising microbial resistance.

Pharmacokinetics in Aquatic Organisms

Studies have investigated the in vitro activity of related compounds like oxolinic acid against aquatic pathogens and their pharmacokinetics in fish such as cod . This research is crucial for understanding how these compounds can be used to treat diseases in aquatic organisms, which is vital for aquaculture and marine biology.

Synthesis of Antagonists for Intracellular Signaling

The compound has been used in the synthesis of analogues that act as antagonists for intracellular signaling pathways . These pathways are integral to cellular function and regulation, and the ability to modulate them can lead to advancements in the treatment of diseases that arise from signaling dysregulation.

Antiviral Research

Pyridine compounds have been explored for their antiviral activities . The structural flexibility of these compounds allows for the creation of derivatives that can inhibit the replication of various viruses, contributing to the development of new antiviral drugs.

Cancer Research

There is evidence that pyridine derivatives can induce apoptosis in cancer cells, as demonstrated by nuclear features such as chromatin fragmentation and condensation . This property is significant for cancer research, where inducing programmed cell death is a key strategy in combating cancer.

将来の方向性

特性

IUPAC Name |

5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZFLPKASPJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)